molecular formula C13H18N5O8P B12936419 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

Cat. No.: B12936419
M. Wt: 403.28 g/mol
InChI Key: VKKVZKUGSFBTTD-ZRFIDHNTSA-N
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Description

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate is a complex organic compound that contains a purine base, a sugar moiety, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its structural similarity to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the sugar moiety, and the introduction of the phosphate group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the specific oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced sugar moieties. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate has numerous scientific research applications, including:

    Chemistry: The compound is used as a model system to study nucleotide chemistry and the mechanisms of various biochemical reactions.

    Biology: It serves as a tool to investigate the structure and function of nucleic acids, as well as the interactions between nucleotides and proteins.

    Medicine: The compound is explored for its potential therapeutic applications, such as antiviral and anticancer agents, due to its structural similarity to natural nucleotides.

    Industry: It is used in the development of diagnostic assays and biotechnological applications, including the synthesis of modified nucleotides for various purposes.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate involves its interaction with specific molecular targets, such as enzymes and receptors involved in nucleotide metabolism. The compound can mimic natural nucleotides, allowing it to participate in biochemical pathways and exert its effects by inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate include other nucleotide analogs, such as:

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Cytidine triphosphate (CTP)
  • Thymidine triphosphate (TTP)

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modifications, which can confer unique properties and functionalities. These modifications can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate

InChI

InChI=1S/C13H18N5O8P/c1-2-7(19)26-10-6(3-24-27(21,22)23)25-13(9(10)20)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20H,2-3H2,1H3,(H2,14,15,16)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1

InChI Key

VKKVZKUGSFBTTD-ZRFIDHNTSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Canonical SMILES

CCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Origin of Product

United States

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